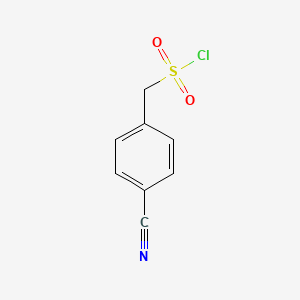

(4-Cyanophenyl)methanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKQISHRHXSEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573165 | |

| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56105-99-8 | |

| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of (4-Cyanophenyl)methanesulfonyl chloride

This guide provides a comprehensive overview of the synthesis and purification of (4-Cyanophenyl)methanesulfonyl chloride, a critical reagent in the development of pharmaceuticals and other specialty chemicals. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this compound in high purity.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate widely utilized in organic synthesis. Its importance stems from its bifunctional nature, possessing both a reactive sulfonyl chloride group and a cyano moiety. This unique combination makes it a valuable building block in the synthesis of a diverse range of compounds, particularly sulfonamides and sulfonylureas, which are prominent classes of pharmaceuticals with varied therapeutic applications.[1][2] The cyanophenyl group is also a key feature in certain farnesyltransferase inhibitors, highlighting its relevance in modern drug discovery.[3] Furthermore, this compound finds applications in the agrochemical and dye industries.[1] Given its utility, the ability to synthesize and purify this compound efficiently and reliably is of paramount importance.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-cyanobenzyl bromide. The overall synthetic pathway involves the formation of a sodium sulfonate salt intermediate, followed by oxidative chlorination to yield the desired sulfonyl chloride.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Sodium (4-cyanophenyl)methanesulfonate

The initial step involves the reaction of 4-cyanobenzyl bromide with sodium sulfite in an aqueous medium.[4] This is a nucleophilic substitution reaction where the sulfite anion displaces the bromide ion.

Causality Behind Experimental Choices:

-

Starting Material: 4-Cyanobenzyl bromide is a commercially available and relatively stable starting material.[5]

-

Reagent: Sodium sulfite is an inexpensive and effective source of the sulfonate group. It is a mild reducing agent and its use here is straightforward.[4]

-

Solvent: Water is an environmentally benign and cost-effective solvent that readily dissolves sodium sulfite.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.1 equivalents) in deionized water.

-

Add 4-cyanobenzyl bromide (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The sodium (4-cyanophenyl)methanesulfonate salt may precipitate out upon cooling.

-

Isolate the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Oxidative Chlorination to this compound

The second and final step is the conversion of the sodium (4-cyanophenyl)methanesulfonate intermediate to the target sulfonyl chloride. This is achieved through oxidative chlorination. Several reagents can be employed for this transformation, with thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and hydrogen peroxide (H₂O₂) being common choices.[6][7]

Causality Behind Experimental Choices:

-

Chlorinating Agents: Thionyl chloride is a powerful chlorinating agent that effectively converts sulfonic acids and their salts to sulfonyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup. The POCl₃/H₂O₂ system offers a milder alternative for direct oxidative chlorination.[7]

-

Reaction Conditions: The reaction is typically performed in an inert aprotic solvent like dichloromethane or chloroform to prevent hydrolysis of the product. An excess of the chlorinating agent is often used to ensure complete conversion.

Experimental Protocol (using Thionyl Chloride):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried sodium (4-cyanophenyl)methanesulfonate (1.0 equivalent).

-

Add an excess of thionyl chloride (3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound is obtained as a solid residue and can be carried forward to the purification step.

Caption: Mechanistic overview of the two-step synthesis.

Purification of this compound

The crude product obtained from the synthesis often contains impurities such as the starting sulfonic acid salt and decomposition products.[8] Recrystallization is the most common and effective method for purifying solid this compound.[8]

Data Presentation: Comparison of Purification Methods

| Purification Method | Solvents | Advantages | Disadvantages |

| Recrystallization | Toluene, Hexane, Chloroform | High purity achievable, scalable | Potential for product loss in the mother liquor |

| Column Chromatography | Silica gel, Hexane/Ethyl Acetate | Good for separating closely related impurities | Can be time-consuming and requires large solvent volumes |

| Extraction | Dichloromethane/Water | Removes water-soluble impurities | Less effective for removing organic impurities |

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot toluene.

-

If any insoluble material is present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane to remove any residual toluene.

-

Dry the crystals under vacuum to obtain pure this compound as a white to off-white solid.

Caption: Step-by-step workflow for the purification by recrystallization.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Data Presentation: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~7.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~4.8 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ ~133, ~130, ~118, ~112 (Ar-C), ~60 (CH₂) |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1370 & ~1170 (S=O stretch)[9] |

| Melting Point | ~99-102 °C[1] |

| Molecular Formula | C₈H₆ClNO₂S[1][10] |

| Molecular Weight | 215.66 g/mol [1][10] |

Safety and Handling

This compound is a moisture-sensitive and corrosive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container under a dry, inert atmosphere.[1]

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis and purification of this compound. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate for their applications in drug discovery and chemical synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 56105-99-8 [amp.chemicalbook.com]

- 3. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium sulfite - Wikipedia [en.wikipedia.org]

- 5. 4-Cyanobenzyl Bromide | CAS 17201-43-3 | LGC Standards [lgcstandards.com]

- 6. S-Chlorinations [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-Cyanophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Cyanophenyl)methanesulfonyl chloride, a bifunctional organic compound, is a valuable reagent in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive sulfonyl chloride moiety and a cyano-functionalized aromatic ring, allows for its use as a versatile building block in the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior and reactivity, supported by established experimental protocols and safety considerations. The strategic placement of the electron-withdrawing cyano group significantly influences the reactivity of the methanesulfonyl chloride group, a key aspect that will be explored herein. This document is intended to serve as a practical resource for researchers utilizing this compound in their synthetic endeavors.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 4-Cyanobenzylsulfonyl chloride, 4-[(Chlorosulfonyl)methyl]benzonitrile

-

CAS Number: 56105-99-8

-

Molecular Formula: C₈H₆ClNO₂S

-

Molecular Weight: 215.66 g/mol

The molecular structure consists of a phenyl ring substituted at the para position with a cyano group (-C≡N) and a methanesulfonyl chloride group (-CH₂SO₂Cl).

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's stability and handling requirements.

| Property | Value | Source(s) |

| Physical State | Solid | |

| Melting Point | 99.5 °C | [1] |

| Boiling Point | 376.225 °C at 760 mmHg | [1] |

| Density | 1.459 g/cm³ | [1] |

| Refractive Index | 1.586 | [1] |

| Solubility | DMSO (Slightly), Tetrahydrofuran (Very Slightly, Heated) | [1] |

| Stability | Moisture Sensitive | [1] |

Discussion of Physicochemical Properties:

The high melting point indicates a stable crystalline lattice structure at room temperature. The high boiling point is consistent with its molecular weight and polar functional groups. Its limited solubility in common organic solvents suggests that reaction conditions may require careful solvent selection or elevated temperatures to ensure homogeneity. The noted moisture sensitivity is a critical handling parameter, as sulfonyl chlorides readily hydrolyze in the presence of water to the corresponding sulfonic acid, which can complicate reactions and purification.[2]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons, likely appearing as doublets. A singlet in the aliphatic region would correspond to the methylene (-CH₂-) protons adjacent to the sulfonyl chloride group.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will be more complex, with distinct signals for the quaternary carbon of the cyano group, the four unique aromatic carbons, and the methylene carbon. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and sulfonyl chloride groups.

Expected Infrared (IR) Spectral Data:

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The following table outlines the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2230 | Cyano (-C≡N) | Stretching |

| ~1370 & ~1170 | Sulfonyl Chloride (-SO₂Cl) | Asymmetric & Symmetric Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950 | Aliphatic C-H | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

The strong absorptions corresponding to the S=O stretches are particularly diagnostic for the sulfonyl chloride moiety.

Expected Mass Spectrometry (MS) Data:

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 215.66 g/mol . Isotope peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments. Common fragmentation pathways would involve the loss of Cl, SO₂, and cleavage of the benzyl-sulfonyl bond.

Reactivity and Synthetic Applications

This compound is a reactive electrophile, primarily at the sulfur atom of the sulfonyl chloride group. This reactivity is central to its utility in organic synthesis.

Nucleophilic Substitution at the Sulfonyl Group:

The core reactivity of sulfonyl chlorides is their reaction with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3] The presence of the electron-withdrawing cyano group on the phenyl ring is expected to increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted benzylsulfonyl chloride.[4][5]

Caption: General reaction scheme of this compound with nucleophiles.

This enhanced reactivity makes it a valuable reagent for the synthesis of sulfonamides, a common motif in many biologically active molecules.[1] The reaction with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. Similarly, reaction with alcohols yields sulfonate esters.

Reactivity of the Benzylic Position:

The methylene group adjacent to the sulfonyl chloride is at a benzylic position, which can also be a site of reactivity under certain conditions, such as radical reactions or deprotonation with a strong base.

Experimental Protocols

Synthesis of this compound:

A common route to benzylic sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol or the reaction of a benzyl halide with a sulfite salt followed by chlorination. A plausible synthesis of this compound starts from 4-cyanobenzyl chloride.

Step 1: Formation of the Sodium Sulfinate Salt

-

To a solution of sodium sulfite in water, add 4-cyanobenzyl chloride.

-

Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution of the chloride by the sulfite, forming sodium (4-cyanophenyl)methanesulfinate.

-

Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the sodium sulfinate salt, which may precipitate upon cooling or can be used directly in the next step.

Step 2: Conversion to the Sulfonyl Chloride

-

Suspend the sodium (4-cyanophenyl)methanesulfinate in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Cool the mixture in an ice bath.

-

Add a chlorinating agent, such as thionyl chloride or sulfuryl chloride, dropwise to the cooled suspension.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

After the reaction is complete, carefully quench the excess chlorinating agent with ice-water.

-

Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions.

-

Corrosivity: As a sulfonyl chloride, it is corrosive and can cause severe skin burns and eye damage.[6]

-

Moisture Sensitivity: It reacts with water, potentially violently, to release corrosive hydrogen chloride gas and the corresponding sulfonic acid.[1][7] Therefore, it must be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.

-

Toxicity: The compound and its hydrolysis products are toxic. Inhalation of dust or vapors may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound.[6][7] Work should be conducted in a well-ventilated fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. Its physicochemical properties, particularly its reactivity, are significantly influenced by the presence of the electron-withdrawing cyano group. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for its safe and effective use in research and development. This document provides a foundational understanding to aid scientists in harnessing the synthetic potential of this valuable compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. This compound | 56105-99-8 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. nbinno.com [nbinno.com]

(4-Cyanophenyl)methanesulfonyl chloride mechanism of action in derivatization

An In-Depth Technical Guide: Mechanism of Action and Application of (4-Cyanophenyl)methanesulfonyl Chloride for High-Sensitivity Derivatization

Abstract: This technical guide provides a comprehensive examination of this compound as a premier derivatization agent for the analysis of primary and secondary amine-containing compounds. We will elucidate the fundamental reaction mechanism, provide a field-proven experimental workflow for its application in complex matrices, and discuss the resulting analytical advantages for researchers, scientists, and drug development professionals. The protocols and insights herein are designed to establish a robust, self-validating system for sensitive and accurate quantification by liquid chromatography-mass spectrometry (LC-MS).

Introduction: Overcoming Analytical Challenges in Amine Quantification

In metabolomics, clinical diagnostics, and pharmaceutical development, the accurate measurement of amine-containing molecules—such as amino acids, neurotransmitters, and biogenic amines—is critical.[1] However, these compounds are often highly polar, exhibiting poor retention on standard reversed-phase chromatography columns and variable, often low, ionization efficiency in mass spectrometry.[2]

Chemical derivatization addresses these challenges by modifying the analyte to impart more favorable analytical properties.[1][3] this compound is a highly effective reagent designed for this purpose. It reacts specifically with primary and secondary amines to form stable sulfonamide derivatives, significantly enhancing their detectability and chromatographic performance.

The Core Mechanism: Nucleophilic Sulfonylation

The derivatization reaction with this compound is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. The process is robust, efficient, and proceeds under mild conditions.

Causality of the Reaction Steps:

-

Amine Activation: The reaction is conducted in the presence of a non-nucleophilic organic base (e.g., triethylamine). The base deprotonates the primary or secondary amine, removing a proton from the nitrogen atom. This abstraction dramatically increases the nucleophilicity of the amine, transforming it into a more potent reactant.

-

Nucleophilic Attack: The electron-rich, deprotonated amine nitrogen acts as a nucleophile, attacking the highly electrophilic sulfur atom of the this compound. The electron-withdrawing oxygen and chlorine atoms on the sulfonyl group make the sulfur atom electron-deficient and thus susceptible to attack.

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Expulsion: The intermediate rapidly collapses, expelling the chloride ion, which is an excellent leaving group. This step is thermodynamically favorable and drives the reaction forward.

-

Formation of a Stable Sulfonamide: The final product is a highly stable sulfonamide derivative, covalently linking the analyte to the (4-cyanophenyl)methanesulfonyl moiety. The base consumed in the first step is neutralized by the liberated HCl.

References

- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Safe Handling of (4-Cyanophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Physicochemical Properties

(4-Cyanophenyl)methanesulfonyl chloride is a highly reactive bifunctional molecule, incorporating both a nitrile and a sulfonyl chloride group. This unique structure makes it a valuable reagent in medicinal chemistry and organic synthesis, often employed in the construction of complex sulfonamides and other sulfur-containing scaffolds.[1] However, its utility is intrinsically linked to its high reactivity, which necessitates a thorough understanding of its chemical nature to ensure safe handling.

The primary hazard associated with this and other sulfonyl chlorides stems from their vigorous reactivity, particularly with nucleophiles. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a target for attack by water, alcohols, and amines.[2][3] This reactivity is the root cause of its hazardous properties and informs every aspect of the handling, storage, and emergency protocols detailed in this guide.

| Property | Value | Source |

| CAS Number | 56105-99-8 | [1][4] |

| Molecular Formula | C₈H₆ClNO₂S | [5] |

| Molecular Weight | 215.66 g/mol | [1] |

| Appearance | Solid | [5] |

| Melting Point | 99.5 °C | [1] |

| Stability | Moisture sensitive | [1] |

Section 2: Hazard Identification and the Chemistry of Corrosivity

The Globally Harmonized System (GHS) classifies this compound with significant hazards that demand stringent safety measures. The most critical of these is its classification as a corrosive substance.

| GHS Classification | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Corrosion |

| Serious Eye Damage | H314: Causes severe skin burns and eye damage. | Corrosion |

This data is a synthesis of information typically found in supplier Safety Data Sheets (SDS). Always refer to the specific SDS provided with your reagent.[6][7][8]

The causal mechanism for this severe corrosivity is the rapid hydrolysis of the sulfonyl chloride moiety upon contact with water. This reaction is not a simple dissolution but a chemical transformation that produces two corrosive byproducts: (4-cyanophenyl)methanesulfonic acid and hydrochloric acid (HCl).[2] This reaction is exothermic and can occur with atmospheric moisture, or more critically, the moisture present on skin, in the eyes, and throughout the respiratory tract.[9]

Diagram: Hydrolysis of this compound

The following diagram illustrates the chemical reaction responsible for the compound's corrosive properties. Contact with moisture (H₂O) leads to the formation of hydrochloric acid and a sulfonic acid derivative.

Caption: Hydrolysis reaction leading to corrosive byproducts.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Given the hazards, a multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[10] This is the primary engineering control to prevent inhalation of any dust or vapors and to contain spills.

-

Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[11][12] In the event of skin or eye contact, immediate and copious irrigation is the most important first aid measure.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to resist chemical breakthrough. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[10][13] Standard safety glasses do not provide adequate protection against splashes.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[11] Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger-scale operations, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: While a fume hood is the primary control, a respirator may be required for emergency situations or if there is a potential for exposure above established limits. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

Diagram: PPE Protocol for Handling Corrosive Solids

This workflow outlines the mandatory sequence for donning and doffing PPE to minimize the risk of contamination.

Caption: Mandatory sequence for donning and doffing PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict, validated protocols is essential for mitigating the risks associated with this compound.

Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are functional and all PPE is correctly donned. Clear the fume hood of all unnecessary items.

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[10][14]

-

Dispensing:

-

Use a clean, dry spatula and weighing vessel.

-

Open the container inside the fume hood.

-

Dispense the required amount of the solid promptly and reseal the container tightly.

-

When transferring to a reaction vessel, do so carefully to avoid creating dust.

-

-

Reaction Quenching: Be mindful that quenching reactions involving sulfonyl chlorides can be highly exothermic. The quenching agent (e.g., water, alcohol) should be added slowly to a cooled, dilute solution of the reaction mixture.

-

Decontamination: All glassware and equipment that has come into contact with the compound must be decontaminated. This is typically done by slowly and carefully rinsing with a suitable solvent (e.g., isopropanol) followed by water.

Storage Protocol

-

Moisture Exclusion: Store in a tightly sealed container, preferably under an inert atmosphere.[11][14] The use of a desiccator is highly recommended.

-

Incompatible Materials: Store away from strong bases, oxidizing agents, alcohols, and amines.[11] Do not store in metal containers.[14]

-

Location: Keep in a cool, dry, and well-ventilated area designated for corrosive solids.[10][15]

Section 5: Emergency Procedures

Immediate and correct action is vital in any emergency involving this compound.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][15] Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][15] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

-

Spill:

-

Evacuate the area.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water or combustible materials like paper towels.

-

Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Diagram: Emergency Response Decision Tree

This flowchart provides a logical sequence of actions for responding to an incident.

Caption: Decision tree for emergency response procedures.

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Place waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix with other waste streams unless directed by your institution's EHS department.

-

Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[12]

References

- 1. lookchem.com [lookchem.com]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. This compound | C8H6 Cl N O2 S - BuyersGuideChem [buyersguidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemical-label.com [chemical-label.com]

- 7. biosynth.com [biosynth.com]

- 8. angenechemical.com [angenechemical.com]

- 9. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.co.uk [fishersci.co.uk]

(4-Cyanophenyl)methanesulfonyl chloride solubility in common lab solvents

An In-Depth Technical Guide to the Solubility of (4-Cyanophenyl)methanesulfonyl Chloride in Common Laboratory Solvents

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide on the solubility of this compound (CAS 56105-99-8), a pivotal reagent in contemporary organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple data repository. It provides a foundational understanding of the compound's solubility behavior, explains the critical interplay between dissolution and reactivity, and offers robust, field-proven protocols for empirical solubility determination.

Introduction: The Synthetic Importance of this compound

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a versatile cyano moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide array of target molecules, including sulfonamide-based pharmaceuticals, specialized dyes, and agrochemicals.[1][2] The efficiency of synthetic routes employing this reagent—from reaction kinetics to purification and final product yield—is fundamentally governed by its behavior in solution. A thorough understanding of its solubility is not merely an academic exercise but a prerequisite for optimizing reaction conditions, ensuring process safety, and achieving scalable, reproducible results.

This guide addresses the paramount challenge associated with this compound: its high reactivity, particularly its sensitivity to moisture, which complicates traditional solubility assessments.[1][3]

Physicochemical Profile

A summary of the key physicochemical properties of this compound is provided below. These characteristics are foundational to understanding its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNO₂S | [1][4] |

| Molecular Weight | 215.66 g/mol | [1] |

| Appearance | Solid, Pale Beige | [3][4] |

| Melting Point | 99.5 °C | [1] |

| Stability | Moisture Sensitive | [1][3] |

Core Principles: Decoding Solubility and Reactivity

The solubility of this compound is dictated by the interplay of its structural features and the nature of the solvent. The molecule possesses a polar sulfonyl chloride (-SO₂Cl) group, a polar cyano (-C≡N) group, and a largely nonpolar aromatic ring. This amphiphilic character suggests a nuanced solubility profile.

However, the dominant chemical characteristic of a sulfonyl chloride is its electrophilicity. The sulfur atom is highly susceptible to nucleophilic attack, making the compound reactive toward protic solvents like water and alcohols.[5] This reactivity is often faster than dissolution, leading to solvolysis rather than the formation of a stable solution.

-

Polar Aprotic Solvents (e.g., DMSO, THF, Acetone, Acetonitrile): These solvents are generally the most suitable for dissolving this compound. Their polarity can solvate the polar functional groups of the solute, while the absence of acidic protons prevents rapid degradation.[6] As such, they are the preferred medium for reactions involving this reagent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents. The energy required to break the crystal lattice of this polar solid is not sufficiently compensated by the weak solute-solvent interactions.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): In these solvents, the primary interaction is not dissolution but a chemical reaction (solvolysis). The solvent acts as a nucleophile, attacking the sulfonyl chloride group to form the corresponding sulfonic acid or ester.[7] This is a critical consideration for both synthesis and workup procedures, as the presence of water or alcohols will consume the reagent.[8][9]

Solubility Data Summary

Publicly available quantitative solubility data for this specific compound is limited. The following table consolidates known qualitative data with an expert assessment of expected solubility based on first principles. This table should be used as a guideline, with empirical verification recommended for any critical application.

| Solvent | Solvent Type | Known / Expected Solubility | Notes & Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][3] High polarity effectively solvates the solute. |

| Tetrahydrofuran (THF) | Borderline Aprotic | Very Slightly Soluble (requires heating) | [1][3] Moderate polarity; often a good choice for reactions. |

| Acetone | Polar Aprotic | Expected to be Slightly to Moderately Soluble | Polarity is suitable for solvating the solute. |

| Acetonitrile (MeCN) | Polar Aprotic | Expected to be Slightly Soluble | A common solvent for reactions involving sulfonyl chlorides.[10] |

| Dichloromethane (DCM) | Borderline Aprotic | Expected to be Slightly Soluble | Good for dissolving a range of organic compounds. |

| Toluene | Nonpolar | Expected to be Sparingly Soluble to Insoluble | Lacks the polarity to effectively solvate the molecule. |

| Hexanes / Heptane | Nonpolar | Expected to be Insoluble | Nonpolar nature is incompatible with the polar solute. |

| Water | Polar Protic | Reactive (Insoluble) | Rapid hydrolysis occurs to form 4-cyanophenylmethanesulfonic acid.[8][9] |

| Methanol / Ethanol | Polar Protic | Reactive | Rapid solvolysis occurs to form the corresponding methyl/ethyl sulfonate ester.[7] |

Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of this compound for a given application. This process prioritizes safety, efficiency, and the generation of reliable data.

Caption: Logical workflow for solubility testing.

Experimental Protocols

Safety First: this compound is a hazardous and moisture-sensitive substance. Always handle it in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] All glassware must be scrupulously dried before use.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, visual determination of solubility, ideal for initial solvent screening.[5]

Objective: To rapidly assess if the compound is soluble, partially soluble, or insoluble in a specific solvent at ambient temperature.

Methodology:

-

Preparation: Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the vial.

-

Agitation: Securely cap the vial and agitate vigorously for 1-2 minutes using a vortex mixer. Causality Note: Vigorous agitation is crucial to break up solid aggregates and maximize the surface area exposed to the solvent, ensuring the system reaches equilibrium quickly.

-

Observation: Allow the vial to stand for 5-10 minutes. Visually inspect the solution against a dark background.

-

Classification:

-

Soluble: The solid completely dissolves, yielding a clear, particle-free solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain visible.

-

Insoluble: The solid shows no apparent sign of dissolving.

-

-

Documentation: Record the observation for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Gravimetric Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[5][13] It provides a precise measurement in units such as mg/mL.

Objective: To accurately quantify the solubility of the compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to ensure that undissolved solid will remain after equilibrium is reached.

-

Solvent Addition: Add a precise, known volume of anhydrous solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24 hours) to ensure thermodynamic equilibrium is reached. Trustworthiness Note: A 24-hour equilibration period is a self-validating standard, ensuring that the measurement reflects true thermodynamic solubility rather than a kinetically trapped state.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same controlled temperature for at least 2 hours to allow the excess solid to settle completely.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe. Immediately filter this solution through a 0.45 µm PTFE syringe filter into a pre-weighed, dry vial. Causality Note: Filtration is a critical step to remove microscopic, undissolved particulates that would otherwise artificially inflate the final measured mass.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of dry nitrogen or in a vacuum oven at a temperature well below the compound's melting point to prevent decomposition.

-

Final Weighing: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the solid residue on a high-precision analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of empty vial).

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL).

-

Conclusion

The utility of this compound in synthetic chemistry is directly linked to its solubility characteristics. This guide establishes that while the compound exhibits slight solubility in polar aprotic solvents like DMSO and THF, its application is fundamentally constrained by its high reactivity with protic solvents. For any synthetic application, the use of anhydrous aprotic solvents is strongly recommended. When precise solubility data is required for process optimization or modeling, the quantitative shake-flask protocol provided herein offers a reliable and robust method for its determination. Adherence to strict safety protocols is mandatory when handling this reactive and hazardous compound.

References

- 1. Cas 56105-99-8,this compound | lookchem [lookchem.com]

- 2. This compound | 56105-99-8 [amp.chemicalbook.com]

- 3. This compound | 56105-99-8 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. aksci.com [aksci.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

From Chemical Curiosity to Cornerstone of Modern Science: The Historical Development and Discovery of Sulfonyl Chlorides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl chlorides (R-SO₂Cl) have evolved from mere chemical curiosities into indispensable electrophilic reagents that are fundamental to the synthesis of a vast array of organic molecules, most notably the life-saving sulfonamide drugs. This guide charts the historical trajectory of sulfonyl chlorides, from their incidental discovery to the development of sophisticated, mild, and selective synthetic methodologies. We will explore the key scientific breakthroughs, the causal relationships behind experimental choices, and the profound impact of these reagents on medicinal chemistry and materials science. This narrative provides field-proven insights, blending technical accuracy with the strategic perspective of a senior application scientist, to offer a comprehensive understanding of this vital class of compounds.

The Genesis: Early Encounters with Sulfur Oxychlorides

The story of sulfonyl chlorides begins not with the organic variants, but with their inorganic parent, sulfuryl chloride (SO₂Cl₂). In 1838, the French chemist Henri Victor Regnault first prepared this colorless, pungent liquid.[1] While not an organosulfonyl chloride, Regnault's work laid the conceptual groundwork for understanding the S(VI) oxidation state in a chlorinated form.

The first true organic sulfonyl chlorides emerged later in the 19th century, primarily through direct chlorosulfonation of aromatic compounds . This industrial workhorse reaction involves the direct treatment of an arene with chlorosulfonic acid (ClSO₃H).

C₆H₆ + 2 ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ + HCl

This method, while effective for simple, robust aromatic systems, is notoriously harsh. The strong acidic and oxidizing conditions limit its application to molecules devoid of sensitive functional groups. The causality behind this choice was one of necessity and availability; chlorosulfonic acid was a readily accessible, potent reagent capable of directly functionalizing simple hydrocarbons like benzene and toluene. This process became crucial for producing bulk chemicals, including the foundational benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride).

A landmark development in the specific synthesis of aromatic sulfonyl chlorides was the Meerwein modification of the Sandmeyer reaction .[2][3] This method provided a more controlled route from anilines. The process involves diazotization of an aromatic amine followed by reaction with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst.[2][3]

-

Rationale: The Meerwein reaction offered a significant advantage over direct chlorosulfonation by allowing for the synthesis of more complex aromatic sulfonyl chlorides. The starting aniline could contain pre-existing functional groups that would not survive treatment with chlorosulfonic acid. The reaction proceeds through a radical mechanism initiated by the copper catalyst, which was a mechanistically novel concept for the time.

Caption: Simplified mechanism of the Meerwein reaction for sulfonyl chloride synthesis.

The Sulfonamide Revolution: A Driving Force for Synthesis

The historical trajectory of sulfonyl chlorides is inextricably linked to the discovery of sulfonamides as the first class of effective antibacterial agents. In the early 1930s, at the Bayer Laboratories of IG Farben, a team led by Gerhard Domagk discovered that an azo dye, Prontosil, was effective against streptococcal infections in mice.[4][5][6] Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine for this discovery.[7][8]

It was soon discovered by French researchers that Prontosil was a prodrug, metabolizing in the body to the active compound, sulfanilamide .[5] This revelation ignited an explosion in medicinal chemistry research. The core synthetic challenge was the efficient and scalable production of the key intermediate: p-acetamidobenzenesulfonyl chloride .

The standard industrial synthesis involves the reaction of acetanilide with excess chlorosulfonic acid.[9][10] The acetamido group serves two critical purposes:

-

Protection: It protects the amine from reacting with the harsh chlorosulfonating agent.

-

Directing Group: As a strong ortho-, para- director, it ensures high regioselectivity for sulfonation at the desired para position.

This development cemented the role of sulfonyl chlorides as indispensable precursors in drug discovery. The ability to react a sulfonyl chloride with an amine became one of the most important bond-forming reactions in the pharmaceutical industry. This also led to the development of the Hinsberg Test (1890), a classic qualitative chemical test that uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide product.[11][12][13]

The Aliphatic Frontier: The Reed Reaction

While aromatic sulfonyl chlorides gained prominence through sulfa drugs, the synthesis of their aliphatic counterparts required a different approach. The Reed reaction , developed in the 1930s, provided a method for the sulfochlorination of alkanes.[14] This photochemical process involves the simultaneous reaction of a hydrocarbon with sulfur dioxide and chlorine gas under UV light.

R-H + SO₂ + Cl₂ --(hν)--> R-SO₂Cl + HCl

The reaction proceeds via a free-radical chain mechanism, initiated by the homolysis of chlorine.[14] The Reed reaction was a significant advance, enabling the production of long-chain alkanesulfonyl chlorides used as precursors for detergents and surfactants. A major industrial application is the modification of polyethylene to produce chlorosulfonated polyethylene (CSPE), a highly durable synthetic rubber.[14]

The Modern Era: A Paradigm Shift Towards Mildness and Selectivity

For decades, the synthesis of sulfonyl chlorides was dominated by the classical, often harsh methods. However, the increasing complexity of target molecules in drug discovery and materials science demanded milder and more functional-group-tolerant protocols. This need catalyzed a new era of innovation.

4.1. Oxidative Chlorination of Thiols and Their Derivatives

A major advancement was the development of methods based on the oxidative chlorination of thiols, disulfides, or other sulfur precursors. This approach avoids the use of strongly acidic reagents. A variety of oxidant/chloride source combinations have been developed, each with specific advantages.

| Reagent System | Substrate(s) | Key Advantages & Rationale |

| H₂O₂ / SOCl₂ | Thiols, Disulfides | Highly reactive, rapid, and efficient. SOCl₂ acts as both a chloride source and an activator.[15][16] |

| N-Chlorosuccinimide (NCS) | Thiols, S-Alkyl Isothiourea Salts | Mild conditions, avoids strong acids. NCS is an easily handled solid source of electrophilic chlorine.[16][17] |

| Sodium Dichloroisocyanurate (NaDCC) | Thiols | Can be performed in sustainable solvents like water or ethanol, offering a greener alternative.[18] |

| NaClO₂ | S-Alkyl Isothiourea Salts | Environmentally benign, convenient, and safe, producing diverse sulfonyl chlorides in high yields.[17] |

Causality in Method Selection: The choice of an oxidative chlorination reagent is dictated by the substrate's sensitivity. For a robust substrate, a highly reactive system like H₂O₂/SOCl₂ may be chosen for its speed. For a delicate, multifunctional molecule, a milder reagent like NCS is preferable to preserve sensitive groups. The development of water-tolerant systems like NaDCC addresses the increasing demand for sustainable and green chemical processes.

4.2. Late-Stage Functionalization: A Strategic Revolution

Perhaps the most significant strategic shift in recent years has been the development of "late-stage functionalization" methods. Instead of building a molecule around a pre-formed sulfonyl chloride, these techniques convert a stable, pre-existing functional group into a sulfonyl chloride at a late step in a synthetic sequence. This is invaluable in drug discovery for creating libraries of related compounds from a common, complex precursor.

Two prominent examples are:

-

From Primary Sulfonamides: In 2019, Cornella and co-workers reported a method to convert primary sulfonamides into sulfonyl chlorides using a pyrylium salt (Pyry-BF₄) as an activating agent.[19][20] This simple reagent activates the otherwise poorly nucleophilic NH₂ group, enabling its conversion into one of organic synthesis's best electrophiles.[19][20] This method is highly selective and tolerates a vast array of sensitive functional groups.[19]

-

From Sulfonyl Hydrazides: Another approach involves the mild oxidation of sulfonyl hydrazides using reagents like NCS or NBS (N-bromosuccinimide) to generate the corresponding sulfonyl halides.[21]

Caption: Workflow comparison of classical vs. late-stage sulfonyl chloride synthesis.

4.3. The Photocatalytic Dawn

The most recent frontier in sulfonyl chloride synthesis is the use of visible-light photocatalysis. These methods offer exquisitely mild conditions (often room temperature) and novel mechanistic pathways. A photocatalytic alternative to the Meerwein reaction has been developed, using ruthenium or carbon nitride-based photocatalysts to mediate the reaction between diazonium salts and a sulfur dioxide source under visible light irradiation.[22][23][24][25] These methods provide a sustainable and highly functional-group-tolerant route to aromatic sulfonyl chlorides.[23] Photocatalysis has also been applied to enable late-stage functionalization of sulfonamides via sulfonyl radical intermediates, further expanding the synthetic toolkit.[26]

Experimental Protocols: From Classic to Contemporary

To illustrate the evolution of practice, detailed protocols for a classical and a modern synthesis are provided.

Protocol 1: Classical Synthesis of p-Acetamidobenzenesulfonyl Chloride [9]

Objective: To synthesize the key precursor for sulfanilamide from acetanilide using chlorosulfonic acid.

Causality & Self-Validation: This protocol relies on a large excess of chlorosulfonic acid to drive the reaction to completion and act as the solvent. The reaction is highly exothermic and evolves HCl gas, requiring careful temperature control and a gas trap. The self-validating step is the work-up: pouring the reaction mixture onto ice causes the desired product to precipitate as a solid due to its low water solubility, while the excess chlorosulfonic acid and sulfuric acid byproduct remain in the aqueous phase. The purity can be initially assessed by the melting point (anhydrous compound melts at 149 °C).

Methodology:

-

Preparation: Place 6.0 g of dry acetanilide into a dry 100-mL Erlenmeyer flask. Gently melt the acetanilide on a hot plate and swirl to coat the bottom of the flask, then cool thoroughly in an ice bath until solid.

-

Reaction: In a fume hood, carefully add 16.5 mL of chlorosulfonic acid to the cooled flask in one portion. Immediately secure a stopper fitted with a gas trap.

-

Exotherm Control: Remove the flask from the ice bath and swirl. A vigorous evolution of HCl gas will occur. If the reaction becomes too vigorous, briefly return the flask to the ice bath to moderate the temperature.

-

Completion: Once the initial vigorous reaction subsides, gently heat the mixture in a water bath at 60-70 °C for 10 minutes to ensure the reaction goes to completion.

-

Isolation: Allow the flask to cool to room temperature. In a fume hood, slowly and carefully pour the reaction mixture with vigorous stirring into a beaker containing 100 mL of crushed ice.

-

Filtration & Washing: Collect the precipitated white solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acid.

-

Drying: Press the solid as dry as possible on the filter funnel, then transfer to a watch glass to air dry. The product should be stored in a desiccator as it is reactive towards moisture.

Protocol 2: Modern Oxidative Chlorination of a Thiol [15][16]

Objective: To synthesize a sulfonyl chloride from a thiol using a mild H₂O₂/SOCl₂ system.

Causality & Self-Validation: This protocol leverages the high reactivity of a combined H₂O₂ and SOCl₂ reagent system for a near-instantaneous conversion at room temperature. The reaction is self-validating as the conversion is typically clean and rapid. Progress can be monitored by Thin Layer Chromatography (TLC). The work-up is a simple extraction, removing water-soluble byproducts. The absence of strong, non-volatile acids simplifies purification.

Methodology:

-

Setup: To a solution of the thiol (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add H₂O₂ (30% aq. solution, 3.0 mmol).

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.0 mmol) dropwise to the stirring mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting thiol is completely consumed (typically < 5 minutes).

-

Quenching: Carefully add 10 mL of cold water to the reaction mixture to quench any unreacted reagents.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (1 x 10 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified by chromatography if necessary.

Conclusion

The history of sulfonyl chlorides is a compelling narrative of chemical evolution, driven by the practical needs of industry and medicine. From the brute-force methods of the 19th century to the elegant, photocatalytic techniques of the 21st, the journey reflects the broader maturation of organic synthesis. What began as a tool for bulk chemical production was transformed by the discovery of sulfa drugs into a cornerstone of medicinal chemistry. Today, the quest for ever-milder, more selective, and sustainable methods continues, ensuring that sulfonyl chlorides will remain central to scientific innovation for the foreseeable future. For the modern researcher, understanding this historical and mechanistic development is not merely an academic exercise; it is essential for making informed, rational choices in the design and execution of cutting-edge chemical synthesis.

References

- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prontosil - Wikipedia [en.wikipedia.org]

- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 6. Prontosil | Sulfanilamide, Antibacterial, Antiseptic | Britannica [britannica.com]

- 7. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 8. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 9. theochem.mercer.edu [theochem.mercer.edu]

- 10. Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction - Eureka | Patsnap [eureka.patsnap.com]

- 11. careers360.com [careers360.com]

- 12. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 14. Reed reaction - Wikipedia [en.wikipedia.org]

- 15. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 16. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 17. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 18. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pure.mpg.de [pure.mpg.de]

- 26. Collection - Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - ACS Catalysis - Figshare [acs.figshare.com]

Spectral Characterization of (4-Cyanophenyl)methanesulfonyl Chloride: A Technical Guide

Introduction

(4-Cyanophenyl)methanesulfonyl chloride (C₈H₆ClNO₂S, Molecular Weight: 215.66 g/mol ) is a bifunctional molecule incorporating a reactive sulfonyl chloride group and a cyano-substituted aromatic ring.[2][3][4] This unique combination makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety readily reacts with amines to form sulfonamides, a common motif in many drug candidates.[5] The cyanophenyl group offers opportunities for further chemical modification and can influence the electronic properties of the final product. Accurate spectral characterization is paramount to confirm the identity, purity, and stability of this important synthetic intermediate.

Predicted Spectral Data

The following sections detail the predicted spectral data for this compound. These predictions are based on the known spectral properties of analogous compounds, including 4-cyanobenzyl derivatives, methanesulfonyl chloride, and other substituted benzenesulfonyl chlorides.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a reactive species like this compound, the choice of a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical to prevent hydrolysis.

The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the aromatic protons and the methylene protons.

-

Aromatic Protons (δ 7.5 - 8.0 ppm): The 1,4-disubstituted benzene ring will exhibit a characteristic AA'BB' spin system, appearing as two doublets. The protons ortho to the electron-withdrawing cyano group are expected to be deshielded and resonate further downfield compared to the protons ortho to the CH₂SO₂Cl group.

-

Methylene Protons (δ ~4.5 - 5.0 ppm): The two protons of the methylene group (CH₂) are chemically equivalent and will appear as a sharp singlet. Their chemical shift will be significantly downfield due to the strong electron-withdrawing effects of both the adjacent sulfonyl chloride group and the cyanophenyl ring. For comparison, the benzylic protons in 4-cyanobenzyl bromide resonate at approximately 4.5 ppm.[10]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to CN) | 7.8 - 8.0 | Doublet |

| Ar-H (ortho to CH₂) | 7.5 - 7.7 | Doublet |

| -CH₂- | 4.5 - 5.0 | Singlet |

The carbon NMR spectrum will provide information on all the carbon environments in the molecule.

-

Aromatic Carbons (δ 125 - 140 ppm): Four distinct signals are expected for the aromatic carbons. The quaternary carbon attached to the cyano group will be significantly deshielded. The carbon attached to the methylene group will also be a quaternary carbon. The two sets of aromatic CH carbons will have distinct chemical shifts.

-

Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group typically resonates in this region.[11]

-

Methylene Carbon (δ ~50 - 60 ppm): The methylene carbon will be deshielded due to the attached sulfonyl chloride group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C N | ~118 |

| Ar-C (ipso to CN) | 135 - 140 |

| Ar-C H (ortho to CN) | 130 - 135 |

| Ar-C H (ortho to CH₂) | 128 - 132 |

| Ar-C (ipso to CH₂) | 130 - 135 |

| -C H₂- | 50 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. Due to the moisture sensitivity of this compound, the sample should be prepared as a KBr pellet or a Nujol mull to minimize exposure to atmospheric water.

The IR spectrum is predicted to show strong, characteristic absorption bands for the sulfonyl chloride and nitrile functional groups.

-

Sulfonyl Chloride Group (-SO₂Cl): This group will give rise to two strong and distinct stretching vibrations:

-

Asymmetric S=O stretch: ~1370 - 1390 cm⁻¹

-

Symmetric S=O stretch: ~1170 - 1190 cm⁻¹

-

-

Nitrile Group (-C≡N): A sharp, medium to strong intensity absorption band is expected in the region of 2220 - 2240 cm⁻¹ for the C≡N triple bond stretch.[12][13] Conjugation with the aromatic ring typically lowers the frequency of this vibration.[12][13]

-

Aromatic Ring: C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1400 - 1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1390 | Strong |

| -SO₂Cl | Symmetric S=O Stretch | 1170 - 1190 | Strong |

| -C≡N | C≡N Stretch | 2220 - 2240 | Medium-Strong, Sharp |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Aromatic | C=C Stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 215 and 217 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom. However, due to the lability of the sulfonyl chloride group, the molecular ion peak may be weak or absent.

-

Major Fragmentation Pathways:

-

Loss of Cl: A prominent peak at m/z 180 ([M-Cl]⁺) is expected due to the loss of a chlorine radical.

-

Loss of SO₂Cl: Fragmentation of the C-S bond would lead to the formation of the stable 4-cyanobenzyl cation at m/z 116 ([C₈H₆N]⁺). This is predicted to be a major fragment.

-

Loss of SO₂: Elimination of sulfur dioxide from the molecular ion could result in a fragment at m/z 151.

-

Table 4: Predicted Major Mass Spectral Fragments

| m/z | Proposed Fragment |

| 215/217 | [C₈H₆ClNO₂S]⁺ (Molecular Ion) |

| 180 | [C₈H₆NO₂S]⁺ |

| 151 | [C₈H₆ClN]⁺ |

| 116 | [C₈H₆N]⁺ (4-cyanobenzyl cation) |

Experimental Protocols

Given the reactive nature of this compound, the following experimental protocols are recommended for its spectral analysis.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh 10-20 mg of this compound into a dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.5-0.7 mL of anhydrous deuterated chloroform (CDCl₃).

-

Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Caption: Workflow for IR spectroscopic analysis via KBr pellet method.

-

Sample Preparation (KBr Pellet): In a dry environment, thoroughly grind a mixture of approximately 1-2 mg of this compound with 100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: Transfer the powdered mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Acquire a background spectrum of the empty sample compartment.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (GC-MS) Protocol

Caption: Workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a dry, aprotic solvent suitable for GC-MS analysis (e.g., dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Employ a suitable capillary column (e.g., a non-polar column) and a temperature program that allows for the elution of the compound without decomposition.

-

MS Conditions: Set the ionization energy to 70 eV and scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided analysis, grounded in the established spectral behavior of analogous structures, serves as a reliable framework for the identification and characterization of this important synthetic intermediate. The successful application of these spectroscopic techniques, with careful attention to the compound's reactivity, is essential for ensuring the quality and integrity of research and development in which this compound is utilized.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Cyanobenzyl bromide(17201-43-3) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]

- 9. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]

- 10. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. scribd.com [scribd.com]

Introduction to derivatization reagents for amine analysis

An In-Depth Technical Guide to Derivatization Reagents for Amine Analysis

Authored by a Senior Application Scientist

Introduction: The Imperative for Amine Derivatization

In the landscape of analytical chemistry, particularly within pharmaceutical and biological research, the accurate quantification of amines presents a unique set of challenges. Amines, a class of organic compounds containing a basic nitrogen atom with a lone pair, are often characterized by high polarity, low volatility, and thermal instability. Furthermore, many simple amines lack a strong chromophore or fluorophore, rendering them nearly invisible to common HPLC detectors like UV-Vis and Fluorescence.[1][2][3]

These inherent properties create significant analytical hurdles:

-

Gas Chromatography (GC): The high polarity and low volatility of many amines lead to poor peak shape, tailing, and irreversible adsorption onto the GC column and inlet, compromising resolution and reproducibility.[4][5][6] Derivatization is employed to mask polar functional groups (-NH₂, -NH), thereby increasing volatility and thermal stability.[6][7]

-

Liquid Chromatography (LC): The primary challenge is detection. Without a suitable chromophore or fluorophore, achieving the sensitivity required for trace-level analysis in complex matrices is often impossible.[1][8] Derivatization introduces these moieties, dramatically enhancing detector response.[3][9]

-

Mass Spectrometry (MS): While MS is a powerful detector, the ionization efficiency of certain amines can be poor. Derivatization can introduce functional groups that are more readily ionized (e.g., the tertiary amine in dansyl chloride derivatives), boosting signal intensity and improving limits of detection.[10][11]

-

Chiral Analysis: Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment. Their separation on standard chromatographic columns is impossible.[12] Chiral derivatization converts the enantiomeric pair into diastereomers, which have different physical properties and can be separated by conventional achiral chromatography.[12][13]

This guide provides a comprehensive exploration of the principal derivatization reagents used for amine analysis. It is structured not as a rigid list, but as a logical journey through the chemistry, explaining the causality behind reagent selection and providing field-proven protocols to ensure robust and reliable results.

Strategic Overview: Navigating the Derivatization Landscape